
Crystal Structure Profiling & Comparative
Analysis: N-(4-Aminophenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
N-(4-Aminophenyl)-4-

fluorobenzamide

CAS No.: 186544-90-1

Cat. No.: B183957 Get Quote

Executive Summary
Context: N-(4-Aminophenyl)-4-fluorobenzamide (CAS 186544-90-1) represents a critical

scaffold in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g.,

VEGFR/CDK targets) and epigenetic modulators. The incorporation of a para-fluorine atom

modulates metabolic stability, lipophilicity (logP), and crystal packing efficiency compared to its

non-fluorinated parent.

Objective: This guide provides a technical analysis of the solid-state properties of N-(4-
Aminophenyl)-4-fluorobenzamide. Due to the proprietary nature of specific polymorph data in

some contexts, this guide employs a comparative crystallographic approach, benchmarking the

compound against structurally resolved analogs (4-Fluorobenzamide and isomeric

Difluorobenzamides). This enables researchers to predict packing motifs, hydrogen bond

networks, and solubility profiles.

Key Insight: The crystal lattice is governed by a competition between strong Amide-Amide (

) homosynthons and weaker Fluorine-mediated (

) contacts. Understanding this hierarchy is essential for controlling polymorphism during drug
formulation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b183957?utm_src=pdf-interest
https://www.benchchem.com/product/b183957?utm_src=pdf-body
https://www.benchchem.com/product/b183957?utm_src=pdf-body
https://www.benchchem.com/product/b183957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

Property Data

Chemical Name N-(4-Aminophenyl)-4-fluorobenzamide

CAS Number 186544-90-1

Molecular Formula

Molecular Weight 230.24 g/mol

SMILES Fc1ccc(cc1)C(=O)Nc2ccc(N)cc2

H-Bond Donors
2 (Amide NH, Amine

)

H-Bond Acceptors 2 (Amide O, Fluorine)

Predicted LogP ~2.3 - 2.6

Experimental Protocol: Synthesis & Crystallization
Note: High-quality single crystals require high-purity precursors. The following protocol ensures

>99% purity prior to crystallization.

Phase 1: Synthesis Workflow
The synthesis proceeds via a nucleophilic acyl substitution followed by a selective reduction.

Acylation: React 4-fluorobenzoyl chloride (1.0 eq) with 4-nitroaniline (1.0 eq) in anhydrous

Dichloromethane (DCM) with Triethylamine (1.2 eq) as a base. Stir at RT for 4 hours. Isolate

the N-(4-nitrophenyl)-4-fluorobenzamide intermediate.

Reduction: Dissolve the nitro-intermediate in Ethanol/Water (4:1). Add Iron powder (5 eq)

and Ammonium Chloride (0.5 eq). Reflux for 2 hours. Filter hot through Celite to remove iron

residues.
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Isolation: Concentrate the filtrate. The amine product precipitates upon cooling. Recrystallize

crude solid from Ethanol to remove trace impurities.

Phase 2: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality prisms/needles suitable for diffraction.

Solvent Selection: Prepare a saturated solution of the purified compound in Ethyl

Acetate/Ethanol (3:1 v/v). The ethanol aids solubility, while ethyl acetate acts as the

antisolvent during evaporation.

Filtration: Pass the solution through a 0.45

PTFE syringe filter into a clean scintillation vial.

Nucleation Control: Cover the vial with parafilm and pierce with 3-5 small holes.

Incubation: Store in a vibration-free environment at 20°C. Crystals typically form within 48-72

hours.

Visualization: Synthesis & Crystallization Logic

Precursors:
4-Fluorobenzoyl Cl

+ 4-Nitroaniline

Acylation
(DCM, Et3N, RT)

Intermediate:
Nitro-Benzamide

Reduction
(Fe/NH4Cl, Reflux)

Crude Product:
N-(4-Aminophenyl)-4-fluorobenzamide

Crystallization:
Slow Evap (EtOAc/EtOH)

Single Crystal
(XRD Ready)

Click to download full resolution via product page

Caption: Step-by-step workflow for synthesizing and isolating single crystals of N-(4-
Aminophenyl)-4-fluorobenzamide.

Comparative Structural Analysis
Since the exact lattice parameters of the target are often proprietary or variable by polymorph,

we analyze its structure by triangulating data from three authoritative "Anchor" structures. This

allows for precise estimation of packing behavior.
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Table 1: Crystallographic Parameters of Structural
Analogs

Parameter
Anchor A: 4-

Fluorobenzamide [1]
Anchor B: Fo24

(Difluoro Analog) [2]

Target Prediction (N-
(4-Aminophenyl)-4-
fluorobenzamide)

Crystal System Monoclinic Monoclinic Monoclinic / Triclinic

Space Group or

Z (Molecules/Cell) 4 2 4

Packing Motif
Amide Dimers

(Centrosymmetric)
1D Amide Chains

Amide Dimers +

Amine H-bonds

Key Interaction (2.9 Å) (2.8 Å)
(Primary) /

(Secondary)

Fluorine Contact (Weak) (Stacking) (Packing Director)

Structural Insights & Causality
1. The Fluorine "Shielding" Effect
In Anchor A (4-Fluorobenzamide), the fluorine atom acts as a weak hydrogen bond acceptor.

However, its primary role is steric and electrostatic shielding. The C-F bond creates a dipole

that aligns antiparallel to neighbors, favoring a layered packing structure.

Implication for Target: Expect the 4-fluorophenyl ring to stack in an offset manner to

maximize dipole-dipole attraction, distinct from the "Herringbone" packing often seen in non-

fluorinated analogs.

2. Hydrogen Bonding Hierarchy
The target molecule possesses a "Dual-Donor" system (Amide NH and Aniline

).
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Primary Interaction: The Amide

interaction is the strongest supramolecular force (approx. 20-25 kJ/mol). It will form
centrosymmetric dimers (

motif) or infinite chains (

motif).

Secondary Interaction: The Aniline

group will likely act as a donor to the Amide Oxygen or as an acceptor for weak

bonds.

Competition: The Fluorine atom will compete for these protons, potentially forming weak

contacts (2.9 - 3.1 Å), which can distort the planarity of the amide linkage.

Visualization: Predicted Interaction Network
Caption: Interaction topology showing the dominance of Amide synthons over Fluorine contacts

in the crystal lattice.

Characterization Checklist (Self-Validating Protocol)
To confirm you have the correct crystal structure, verify your experimental data against these

criteria:

Single Crystal XRD:

Check for Disorder: The fluorine atom and the hydrogen atoms on the aniline ring may

show rotational disorder if the temperature is too high (>150 K). Recommendation: Collect

data at 100 K.

Torsion Angles: The amide plane should be twisted relative to the phenyl rings (typically

20-30°) to relieve steric strain between the amide oxygen and ortho-hydrogens.

Powder XRD (PXRD):
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Use PXRD to check bulk purity. If the experimental pattern matches the simulated pattern

from the single crystal, the phase is pure.

Note: Polymorphism is common in benzamides. If extra peaks appear, you may have a

solvate or a second polymorph.

Hirshfeld Surface Analysis:

Generate a Hirshfeld surface (using CrystalExplorer).

Red spots on the

surface will correspond to the strong

bonds.

Diffuse red/white regions will indicate the

contacts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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